molecular formula C27H29N5O4 B11146483 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11146483
M. Wt: 487.5 g/mol
InChI Key: HTTMFXKOIKANNW-UHFFFAOYSA-N
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Description

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused azatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system. Key substituents include a 4-methoxyphenylethyl group, a methyl group at position 11, and an oxolane (tetrahydrofuran) methyl carboxamide moiety.

Properties

Molecular Formula

C27H29N5O4

Molecular Weight

487.5 g/mol

IUPAC Name

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H29N5O4/c1-17-5-3-12-32-24(17)30-25-22(27(32)34)15-21(26(33)29-16-20-6-4-14-36-20)23(28)31(25)13-11-18-7-9-19(35-2)10-8-18/h3,5,7-10,12,15,20,28H,4,6,11,13-14,16H2,1-2H3,(H,29,33)

InChI Key

HTTMFXKOIKANNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCC5CCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . The reaction conditions typically include the use of ethanol as a solvent and ultrasound irradiation to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Microbial Analogues

Compound Core Structure Key Substituents Bioactivity
Target Compound Azatricyclo[8.4.0.0³,⁸] system 4-Methoxyphenylethyl, oxolane Underexplored
Lankacidin C Macrocyclic polyketide Lactone, conjugated double bonds Antitumor
Syringolin A Triazatricyclic Epoxide, valine-derived chains Proteasome inhibition

Table 2: Physicochemical Properties Comparison

Compound Molecular Weight LogP H-Bond Donors H-Bond Acceptors
Target Compound ~580 3.2* 4 10
Spirocyclic Analogue ~450 2.8 3 8
Ethyl Benzoate Derivative ~350 3.5 2 6

*Predicted using bioinformatics tools .

Mechanistic Insights from Bioinformatics

Studies on oleanolic acid (OA) and hederagenin (HG) demonstrate that compounds with structural similarity (e.g., shared triterpenoid scaffolds) exhibit overlapping mechanisms of action (MOAs) via systems pharmacology and molecular docking. For the target compound, computational docking could predict interactions with proteins such as kinases or receptors, akin to OA/HG’s modulation of inflammatory pathways .

Research Findings and Implications

  • Biosynthetic Potential: The target compound’s complexity aligns with Pseudomonas BGCs encoding redox-cofactor and arylpolyene metabolites, suggesting microbial origins or engineered biosynthesis .
  • Activity Prediction: The 4-methoxyphenylethyl group may confer antioxidant or anti-inflammatory properties, as seen in similar phenolic derivatives .
  • Synthesis Challenges : The tricyclic core necessitates advanced strategies like cascade cyclization, contrasting with simpler spirocyclic syntheses .

Biological Activity

The compound 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CID: 5109926) is a complex organic molecule with potential pharmacological applications. Its structural complexity suggests diverse biological activities, which have been the subject of various studies.

Molecular Characteristics

  • Molecular Formula : C27H29N5O4
  • Molecular Weight : 487.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anti-inflammatory agent and its effects on cellular signaling pathways.

Anti-inflammatory Properties

Research indicates that derivatives of similar structures exhibit significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages. For instance:

  • Case Study : A derivative demonstrated a reduction in lipopolysaccharide (LPS)-induced NO production in RAW 264.7 cells without cytotoxic effects after 24 hours of treatment .

The compound's mechanism may involve modulation of the NF-kB signaling pathway:

  • Research Finding : Compounds with structural similarities have been shown to inhibit NF-kB activation in inflammatory models . This inhibition is critical as NF-kB is a key regulator of immune response.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity:

Structural Feature Description Impact on Activity
Methoxy GroupEnhances solubility and biological activityIncreased interaction with biological targets
Triazatricyclo StructureContributes to binding affinity with receptorsPotentially enhances therapeutic efficacy

Pharmacological Potential

The compound's interactions with various biological targets suggest it may have applications beyond anti-inflammatory effects:

  • Enzyme Inhibition : Preliminary studies indicate potential for inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction studies have shown promising binding affinities for receptors implicated in pain and inflammation management.

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